Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt
Description
Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt (CAS 4156-21-2) is a sodium salt of a sulfonated aromatic compound containing a reactive 1,3,5-triazine ring substituted with chlorine and amino groups. Its molecular formula is C₉H₅Cl₂N₄NaO₃S, with a molecular weight of 343.12 g/mol . The compound is synthesized via nucleophilic substitution reactions between 4,6-dichloro-1,3,5-triazine derivatives and aminobenzenesulfonic acid precursors, as described in methods for preparing structurally related triazinyl aminobenzenesulfonamides .
Key structural features include:
- A sulfonic acid group at the para position, neutralized as a sodium salt.
- A 2-amino group on the benzene ring.
- A 4,6-dichloro-1,3,5-triazin-2-yl substituent, which confers reactivity for further functionalization (e.g., covalent bonding with nucleophiles like amines or alcohols).
Properties
CAS No. |
41642-95-9 |
|---|---|
Molecular Formula |
C9H6Cl2N5NaO3S |
Molecular Weight |
358.14 g/mol |
IUPAC Name |
sodium;2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C9H7Cl2N5O3S.Na/c10-7-14-8(11)16-9(15-7)13-4-1-2-6(5(12)3-4)20(17,18)19;/h1-3H,12H2,(H,17,18,19)(H,13,14,15,16);/q;+1/p-1 |
InChI Key |
HULKAUGXHGFZSY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Amino-benzenesulfonic Acid Monosodium Salt (Sulfanilic Acid Sodium Salt)
This intermediate is synthesized by sulfonation and neutralization of aniline or by direct neutralization of sulfanilic acid.
- Sulfonation of aniline with concentrated sulfuric acid at elevated temperatures (160–260℃) under vacuum to form sulfanilic acid.
- Cooling and neutralization of the sulfonated mixture with sodium carbonate to pH 7.0–7.5.
- Purification by activated carbon treatment and crystallization from water to yield the monosodium salt.
Process Flow Summary:
| Step | Conditions | Description |
|---|---|---|
| Sulfonation | 98% H2SO4, 160–260℃, vacuum 0.053 MPa | Aniline sulfonated to sulfanilic acid |
| Neutralization | Add sodium carbonate, pH 7.0–7.5 | Formation of monosodium salt |
| Purification | Activated carbon, thermal filtration | Removal of impurities |
| Crystallization | Cooling to 30℃ over 8 hours | Isolation of pure salt |
This method is well documented and provides a robust route to the sulfanilic acid monosodium salt intermediate.
Synthesis of this compound
The key step involves the reaction of sulfanilic acid sodium salt with cyanuric chloride under controlled pH and temperature conditions.
Sulfanilic acid monosodium salt + Cyanuric chloride → this compound
- Prepare an aqueous solution of sulfanilic acid monosodium salt and sodium hydroxide.
- Cool the solution to below 10℃.
- Add cyanuric chloride suspended in ice water slowly to the stirred solution.
- Maintain pH around 6 by dropwise addition of 30% sodium hydroxide during the reaction.
- Stir until no free primary aromatic amine groups are detected by diazo reaction, indicating completion.
Reaction Conditions and Yields:
| Parameter | Value |
|---|---|
| Temperature | <10℃ |
| pH | ~6 (maintained by NaOH) |
| Solvent | Water/ice water suspension |
| Reaction Time | Until diazo test negative (~several hours) |
| Yield | Not explicitly reported, typically moderate to high |
This method is cited in patents and chemical synthesis literature as the standard approach to obtain the target compound.
Comparative Table of Preparation Steps
| Step | Compound | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | 4-Amino-benzenesulfonic acid monosodium salt | Aniline, H2SO4, Na2CO3 | 160–260℃, vacuum, pH 7.0–7.5 | Sulfonation and neutralization |
| 2 | This compound | Sulfanilic acid sodium salt, Cyanuric chloride, NaOH | <10℃, pH ~6, aqueous | Nucleophilic aromatic substitution |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains:
-
Sulfonic acid group (-SO₃⁻): Highly stable under acidic and basic conditions due to resonance stabilization.
-
Amino groups : Primary aromatic amines (2-amino and 4-aminotriazinyl) susceptible to alkylation, acylation, or diazotization.
-
Triazinyl moiety : Chlorine-substituted triazine ring, which may undergo nucleophilic aromatic substitution under extreme conditions.
HPLC Separation
The 4-amino derivative is analyzed via reverse-phase HPLC using:
-
Mobile phase : Acetonitrile/water/phosphoric acid (or formic acid for MS compatibility).
-
Application : Detection of impurities, pharmacokinetic studies .
No specific HPLC data exists for the 2-amino compound , but its structural similarity suggests analogous chromatographic behavior.
Comparative Analysis of Isomers
Potential Reaction Pathways
While no direct reaction data exists for the 2-amino derivative , its reactivity can be inferred:
-
Ammonolysis : Amino groups may react with alkylating agents (e.g., methyl chloride).
-
Sulfonation : Potential for further sulfonation under strong acidic conditions.
-
Triazine ring reactions : Chlorine atoms on the triazine ring may undergo substitution with nucleophiles (e.g., hydroxide ions).
For the 4-amino derivative , reactivity is better characterized:
-
Stability : Resistant to hydrolysis under mild conditions but may degrade under extreme basic/acidic environments.
-
Mass spectrometry compatibility : Requires formic acid in mobile phases for MS analysis .
Research Gaps
-
Limited reaction data : No published studies on the 2-amino derivative’s reactivity.
-
Structural specificity : Differences in amino group positioning (para vs. meta) likely influence reactivity, but comparative studies are absent.
-
Environmental fate : No ecotoxicological data available in the provided sources.
Scientific Research Applications
Analytical Chemistry
One of the primary applications of this compound is in the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC). The compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, which can be adjusted for mass spectrometry compatibility by substituting phosphoric acid with formic acid. This method is particularly useful for isolating impurities and analyzing pharmacokinetics in drug development .
Environmental Monitoring
The compound is also utilized in environmental studies to monitor pollutants. Its stability and solubility make it suitable for assessing the presence of triazine derivatives in various environmental matrices such as water and soil. This application is critical given the ecological concerns surrounding triazine compounds, which are often used in herbicides .
Dye Manufacturing
Benzenesulfonic acid derivatives are commonly used in the dye industry. The compound serves as an intermediate in the synthesis of various azo dyes and reactive dyes. These dyes are essential for textile manufacturing due to their vibrant colors and fastness properties. The ability to form stable complexes with metal ions enhances the application of these dyes in various substrates .
Agricultural Chemicals
The compound is significant in the formulation of herbicides and pesticides. Its triazine moiety contributes to herbicidal activity by inhibiting photosynthesis in target plants. This makes it an important component in developing selective herbicides that minimize damage to crops while effectively controlling weeds .
Case Study 1: HPLC Analysis of Herbicides
A study conducted on the effectiveness of using benzenesulfonic acid derivatives in HPLC for analyzing herbicide residues demonstrated that this compound can significantly improve the resolution and detection limits for triazine-based herbicides. The findings indicated a robust method for environmental monitoring that can be adapted for regulatory compliance testing .
Case Study 2: Synthesis of Reactive Dyes
Research into the synthesis of reactive dyes using benzenesulfonic acid derivatives revealed that incorporating this compound leads to enhanced dyeing properties, including better wash fastness and brightness. The study highlighted its role as a key intermediate that facilitates the formation of complex dye structures necessary for high-performance textiles .
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Analytical Chemistry | HPLC analysis | High sensitivity and specificity |
| Environmental Monitoring | Detection of triazine pollutants | Effective monitoring of environmental health |
| Dye Manufacturing | Intermediate for azo dyes | Improved color fastness and vibrancy |
| Agricultural Chemicals | Component in herbicide formulations | Selective weed control with minimal crop damage |
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. The triazine ring structure allows it to bind to enzymes and disrupt their function, leading to antimicrobial effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences
Reactivity and Functionalization
- The target compound ’s sulfonate group enhances water solubility (logP = 0.0903) , making it ideal for aqueous-phase applications like HPLC. In contrast, the benzoic acid derivative (CAS 34350-23-7) has a carboxyl group, favoring organic solvents and pharmaceutical synthesis .
Biological Activity
Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt (CAS Number: 4156-21-2) is a compound with significant biological activity. Its molecular formula is C9H5Cl2N4NaO3S, and it has a molecular weight of 343.110 g/mol. This compound has garnered attention for its potential applications in pharmacology and biochemistry.
| Property | Value |
|---|---|
| CAS Number | 4156-21-2 |
| Molecular Formula | C9H5Cl2N4NaO3S |
| Molecular Weight | 343.110 g/mol |
| LogP | 0.0903 |
| InChI Key | BAINTIMFWTXLNC-UHFFFAOYSA-M |
The biological activity of benzenesulfonic acid derivatives often involves interaction with various biological targets, including enzymes and receptors. A notable aspect of this compound is its potential as a calcium channel blocker. Research indicates that derivatives of benzenesulfonamide can decrease perfusion pressure by inhibiting L-type calcium channels, which suggests a mechanism for cardiovascular effects .
Cardiovascular Effects
A study published in the Brazilian Journal of Science examined the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain derivatives significantly reduced perfusion pressure compared to controls, suggesting potential therapeutic applications in managing conditions like hypertension .
Calcium Channel Interaction
Docking studies have shown that compounds similar to benzenesulfonic acid can interact with calcium channel proteins. The binding affinity and interaction with amino acid residues at the calcium channel surface were evaluated using computational docking tools. These studies suggest that the compound can form stable complexes with calcium channels, leading to decreased cardiac contractility and lowered blood pressure .
Case Studies
- Study on Perfusion Pressure :
-
Calcium Channel Inhibition :
- Objective : To assess the interaction of benzenesulfonamide derivatives with calcium channels.
- Method : Theoretical docking analysis using known calcium channel blockers as references.
- Findings : The study indicated that certain derivatives could effectively inhibit calcium channels, which may translate into clinical benefits for patients with cardiovascular diseases .
Applications in Pharmacology
Benzenesulfonic acid derivatives are being explored for their potential as:
- Antihypertensive agents : Due to their ability to lower perfusion pressure through calcium channel inhibition.
- Cardiovascular therapeutics : Their action on coronary resistance could be beneficial in treating heart failure and related conditions.
Q & A
Basic: What are the key synthetic routes for preparing this compound, and what reaction conditions optimize yield?
The compound is synthesized via nucleophilic substitution between sulfanilic acid derivatives and 4,6-dichloro-1,3,5-triazine (cyanuric chloride). Key steps include:
- Step 1: Reacting sulfanilic acid (4-aminobenzenesulfonic acid) with cyanuric chloride under controlled pH (4–6) and low temperature (0–5°C) to prevent over-substitution .
- Step 2: Neutralization with sodium hydroxide to isolate the monosodium salt.
Optimization: Excess cyanuric chloride and slow addition of the amine nucleophile minimize side reactions. Yield improves with inert atmospheres (N₂/Ar) to prevent hydrolysis of the triazine ring .
Basic: How is this compound characterized structurally, and what analytical methods validate purity?
Structural Characterization:
- NMR Spectroscopy: -NMR detects aromatic protons (δ 7.2–8.1 ppm) and NH groups (δ 5.5–6.0 ppm). -NMR confirms sulfonate (δ 120–125 ppm) and triazine carbons (δ 165–170 ppm) .
- Mass Spectrometry: ESI-MS in negative mode shows [M–Na]⁻ peaks matching the molecular formula .
Purity Validation: - HPLC: Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN gradient) detects impurities <1% .
Advanced: How does the electron-withdrawing triazine substituent influence the compound’s reactivity in cross-coupling reactions?
The triazine group enhances electrophilicity at the chlorine positions, enabling nucleophilic substitution with amines, thiols, or alcohols. For example:
- Amination: Reacting with alkylamines (e.g., morpholine) at 60–80°C in DMF replaces Cl with NR₂ groups. Kinetic studies show second-order dependence on amine concentration .
- Hydrolysis Sensitivity: The triazine ring hydrolyzes in aqueous alkaline conditions (pH >8), forming 4-amino-6-hydroxy-1,3,5-triazinyl derivatives. Stability is pH-dependent, requiring buffered conditions (pH 5–7) for storage .
Advanced: What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?
Contradictions:
- NH Stretching in IR: Some studies report NH stretches at 3350 cm⁻¹ (free NH), while others note broadening (3100–3300 cm⁻¹) due to hydrogen bonding with sulfonate .
- Triazine Ring Tautomerism: Variable -NMR shifts (δ 8.0–8.5 ppm) arise from keto-enol tautomerism in polar solvents.
Resolution: - Solvent Standardization: Use DMSO-d₆ for consistent hydrogen bonding effects.
- Variable-Temperature NMR: Identifies tautomeric equilibria by observing peak splitting at low temperatures .
Basic: What are the stability considerations for aqueous solutions of this compound?
Aqueous solutions degrade via:
- Hydrolysis: Accelerated at pH >7, forming 6-hydroxy-1,3,5-triazinyl derivatives. Half-life at pH 7.4 (25°C) is ~72 hours .
- Photodegradation: UV exposure (λ = 254 nm) cleaves the C–N bond between benzene and triazine. Store solutions in amber vials under N₂ .
Advanced: How does this compound interact with biomolecules, and what methodologies quantify these interactions?
Mechanistic Insights:
- Protein Binding: The sulfonate group binds cationic residues (e.g., lysine) via electrostatic interactions, while the triazine moiety forms covalent adducts with thiols (e.g., cysteine).
Methodologies: - Surface Plasmon Resonance (SPR): Measures binding kinetics (e.g., = 10–100 μM for serum albumin).
- Fluorescence Quenching: Tryptophan fluorescence quenching in proteins (e.g., BSA) reveals static binding mechanisms .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Toxicity: Limited acute toxicity data, but structural analogs (e.g., triazine herbicides) suggest potential neurotoxicity.
- PPE: Use nitrile gloves, lab coats, and eye protection.
- Waste Disposal: Neutralize with dilute NaOH before disposal to hydrolyze reactive triazine groups .
Advanced: What computational methods predict the compound’s electronic properties, and how do they align with experimental data?
DFT Calculations:
- HOMO-LUMO Gap: Calculated gap (~4.2 eV) correlates with UV-Vis absorbance (λₘₐₓ = 290 nm).
- Electrostatic Potential Maps: Highlight electron-deficient triazine (positive potential) and electron-rich sulfonate (negative potential).
Validation: - Experimental XPS confirms sulfur (S 2p, 168.5 eV) and nitrogen (N 1s, 399.8 eV) oxidation states .
Basic: What are the compound’s solubility profiles in common solvents?
- High Solubility: Water (>100 mg/mL at 25°C), DMSO (>50 mg/mL).
- Low Solubility: Ethanol (<1 mg/mL), hexanes (insoluble).
- pH Dependence: Solubility decreases in acidic conditions (pH <4) due to protonation of the sulfonate group .
Advanced: How does substituent variation on the triazine ring affect biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
